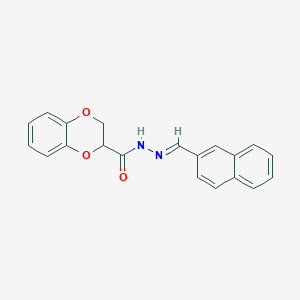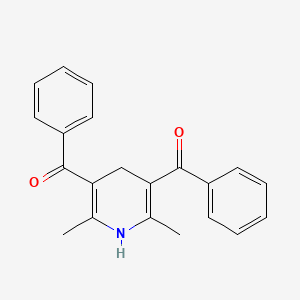
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, commonly known as MNPG, is a novel compound that has attracted the attention of researchers due to its potential application in scientific research. MNPG is a glycinamide derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of MNPG is not fully understood. However, it is believed that MNPG induces cell death in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis. MNPG has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
MNPG has been shown to induce cell death in cancer cells without affecting normal cells. MNPG has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. MNPG has minimal toxicity and does not affect the liver or kidney function in animal models.
Advantages and Limitations for Lab Experiments
MNPG has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. MNPG has also been shown to have minimal toxicity, making it a safe compound to work with. However, MNPG has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
There are several future directions for MNPG research. One potential direction is to investigate the efficacy of MNPG in combination with other chemotherapy drugs for cancer treatment. Another direction is to explore the use of MNPG in other disease models, such as neurological disorders. Further studies are also needed to fully understand the mechanism of action of MNPG and its potential toxicity in humans.
Conclusion
In conclusion, MNPG is a novel compound with potential applications in scientific research, particularly in the field of cancer research. MNPG has been shown to exhibit anticancer activity, enhance the efficacy of chemotherapy drugs, and have minimal toxicity. MNPG has several advantages for lab experiments, but also has limitations in terms of its solubility and stability. Further research is needed to fully understand the potential of MNPG in scientific research.
Synthesis Methods
The synthesis of MNPG involves several chemical reactions. The starting material for the synthesis is 3-nitrobenzoyl chloride, which is reacted with methylsulfonyl chloride to produce 3-nitrobenzoyl methyl sulfone. This intermediate is then reacted with glycine to produce N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
MNPG has potential applications in scientific research, particularly in the field of cancer research. MNPG has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNPG has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
2-(N-methylsulfonyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-18(16,17)11(6-9(10)13)7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAGEEDXFUZLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)

![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)

![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)
![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5830101.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5830122.png)
![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)